![molecular formula C13H8ClF3O3 B1413197 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride CAS No. 1858242-00-8](/img/structure/B1413197.png)
2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride
Overview
Description
The compound “2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride” is a furan derivative with a trifluoromethoxy phenyl group and a carbonyl chloride group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The trifluoromethoxy group is a strong electron-withdrawing group, which could make these compounds important targets in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors. The presence of the carbonyl chloride group could make it susceptible to nucleophilic acyl substitution reactions. The trifluoromethoxy group is a strong electron-withdrawing group, which could increase the electrophilicity of the adjacent carbonyl carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the trifluoromethoxy group could increase its lipophilicity .Scientific Research Applications
Copper-Catalyzed Coupling Cyclization
A novel and efficient CuI-catalyzed synthesis method for 2,3,5-trisubstituted furans was developed, highlighting the synthesis's good to high yields and excellent functional group compatibility. This process provides a powerful tool for the synthesis of various furans, showcasing the potential utility of compounds like 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride in creating polysubstituted furan structures (Xuxue Zhang et al., 2015).
Furan-Based Macrocycles Synthesis
The synthesis of 5,10,15-triaryl-21,23-dioxacorrole, a furan-containing macrocycle, demonstrates the versatility of furan derivatives in constructing complex macrocyclic structures. This work illustrates the ability to introduce furan rings into macrocyclic compounds, potentially including derivatives like 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride (Miłosz Pawlicki et al., 2002).
Atmospheric Chemistry of Furans
The study of unsaturated dicarbonyl products from the OH-initiated photo-oxidation of furan derivatives, including 2-methylfuran, offers insights into the environmental implications of furan oxidation. Such research highlights the role of furan derivatives in atmospheric chemistry and potential environmental impacts (E. G. Alvarez et al., 2009).
Production of Furan Derivatives from Biomass
The conversion of biomass-derived 5-(chloromethyl)furfural (CMF) into acid chloride derivatives, such as furan-2,5-dicarbonyl chloride, underscores the application of furan derivatives in sustainable chemistry and biofuel production. This research demonstrates the potential of furan derivatives in creating biofuels and polymers from renewable resources (S. Dutta et al., 2015).
Future Directions
properties
IUPAC Name |
2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O3/c1-7-10(12(14)18)6-11(19-7)8-2-4-9(5-3-8)20-13(15,16)17/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJDZGOQOSDCLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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